Cas no 2171759-70-7 (2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid structure
2171759-70-7 structure
商品名:2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid
CAS番号:2171759-70-7
MF:C26H32N2O5S
メガワット:484.607686042786
CID:5921891
PubChem ID:165575555

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid
    • 2171759-70-7
    • EN300-1536310
    • 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
    • インチ: 1S/C26H32N2O5S/c1-17(2)11-12-23(25(31)27-13-14-34-16-24(29)30)28-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: NMHRESWEZZWMLD-UHFFFAOYSA-N
    • ほほえんだ: S(CC(=O)O)CCNC(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 484.20319330g/mol
  • どういたいしつりょう: 484.20319330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 666
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 130Ų

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1536310-2.5g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1536310-2500mg
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1536310-1000mg
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1536310-1.0g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
1g
$3368.0 2023-06-05
Enamine
EN300-1536310-0.05g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1536310-0.1g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1536310-10.0g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
10g
$14487.0 2023-06-05
Enamine
EN300-1536310-250mg
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1536310-10000mg
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1536310-50mg
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]ethyl}sulfanyl)acetic acid
2171759-70-7
50mg
$2829.0 2023-09-26

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid 関連文献

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acidに関する追加情報

Introduction to 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid (CAS No. 2171759-70-7)

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid (CAS No. 2171759-70-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal. The presence of this group in the structure of 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the formation of peptide bonds.

The sulfanyl (thioether) functionality in this compound is another key feature that contributes to its versatility and reactivity. Sulfanyl groups are known for their ability to form disulfide bridges, which are essential for the structural integrity and function of many proteins. In the context of drug development, this property can be leveraged to design molecules with enhanced stability and bioavailability.

Recent research has highlighted the potential of Fmoc-protected amino acid derivatives in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study, researchers at the University of California, San Francisco, explored the use of Fmoc-protected amino acid derivatives in the synthesis of peptides with enhanced cell-penetrating capabilities. These peptides were shown to effectively deliver therapeutic cargo into cells, opening new avenues for targeted drug delivery and gene therapy.

The 5-methylhexanamido moiety in 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid adds an additional layer of complexity and functionality to the molecule. The presence of this moiety can influence the solubility, stability, and biological activity of the compound, making it a valuable building block in the design of multifunctional peptides and proteins.

The synthesis of 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid typically involves several steps, including the protection of amino groups with Fmoc, formation of amide bonds, and introduction of sulfanyl functionalities. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process, enabling efficient and high-yield production of the compound.

In conclusion, 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid (CAS No. 2171759-70-7) is a versatile and important compound in the field of medicinal chemistry. Its unique combination of Fmoc protection, sulfanyl functionality, and methyl-substituted hexanamide moiety makes it an invaluable tool for researchers working on peptide synthesis, protein engineering, and drug development. As ongoing research continues to uncover new applications for this compound, its significance in advancing our understanding and treatment of various diseases is likely to grow even further.

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